molecular formula C7H6BrN3 B14035690 5-Bromopyrazolo[1,5-a]pyridin-3-amine

5-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B14035690
M. Wt: 212.05 g/mol
InChI Key: UEVZDQKQMHRPRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the reaction of 3-bromo-1H-pyrazol-5-amine with β-enaminone under controlled conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the enaminone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of solvents like N,N-dimethylformamide and reagents such as silver carbonate for specific reaction steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Bromopyrazolo[1,5-a]pyridin-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It is also being studied for its potential use in treating other diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. These materials have applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, leading to the disruption of cellular processes. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

Comparison: Compared to these similar compounds, 5-Bromopyrazolo[1,5-a]pyridin-3-amine is unique due to its specific bromine substitution pattern and its ability to form stable derivatives with significant biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVZDQKQMHRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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